molecular formula C13H17NOS B5723978 (3-Hydroxyphenyl)(4-methylpiperidin-1-yl)methanethione

(3-Hydroxyphenyl)(4-methylpiperidin-1-yl)methanethione

Cat. No.: B5723978
M. Wt: 235.35 g/mol
InChI Key: KGTKJRHKZFXETB-UHFFFAOYSA-N
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Description

(3-Hydroxyphenyl)(4-methylpiperidin-1-yl)methanethione is an organic compound that features a phenyl group substituted with a hydroxy group at the 3-position and a piperidine ring substituted with a methyl group at the 4-position

Properties

IUPAC Name

(3-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-10-5-7-14(8-6-10)13(16)11-3-2-4-12(15)9-11/h2-4,9-10,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTKJRHKZFXETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322819
Record name (3-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787622
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

678190-53-9
Record name (3-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxyphenyl)(4-methylpiperidin-1-yl)methanethione typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 4-methylpiperidine, the ring can be formed via hydrogenation or cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group with a hydroxy substitution at the 3-position can be introduced through nucleophilic aromatic substitution reactions. This involves reacting a suitable phenol derivative with the piperidine ring.

    Formation of the Methanethione Group: The methanethione group can be introduced through thiolation reactions, where a suitable thiol reagent is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxyphenyl)(4-methylpiperidin-1-yl)methanethione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

(3-Hydroxyphenyl)(4-methylpiperidin-1-yl)methanethione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Hydroxyphenyl)(4-methylpiperidin-1-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Inhibiting Enzymes: Blocking enzyme activity and altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Hydroxyphenyl)(4-methyl-1-piperidinyl)methanethione: Similar structure with a hydroxy group at the 4-position.

    (3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

(3-Hydroxyphenyl)(4-methylpiperidin-1-yl)methanethione is unique due to its specific substitution pattern and the presence of both a hydroxy group and a methanethione group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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